2-(4-(3-苯基丙酰胺)苯基)-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

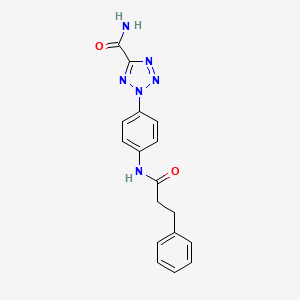

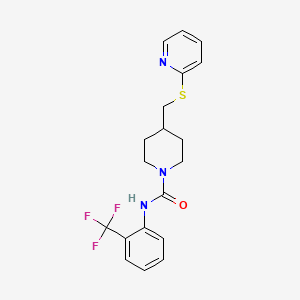

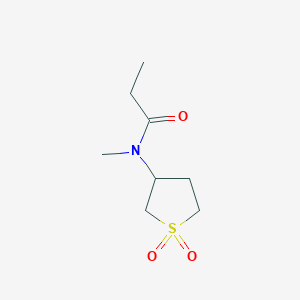

The compound “2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom, and a phenyl group, which is a ring of 6 carbon atoms, attached to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi-stacking interactions. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility in water would be influenced by the polar amide group and the aromatic tetrazole and phenyl rings .科学研究应用

Anticoagulant Drug Discovery

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide: has been investigated as a potential lead compound for anticoagulant drug development. Specifically, it targets Factor XIa (FXIa) , a coagulation factor involved in thrombosis. By inhibiting FXIa, this compound reduces the risk of bleeding while maintaining anticoagulant efficacy .

Thrombosis Prevention

Given its role in inhibiting FXIa, this compound holds promise in preventing thrombosis, a common underlying pathology in cardiovascular diseases. Thrombosis can lead to serious health complications, making anticoagulants like this compound crucial for patient care .

Computer-Aided Drug Design (CADD) Studies

Researchers have employed computational methods, such as docking simulations and structure-based drug design, to explore the binding interactions between 2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide and FXIa. Understanding the binding mode helps optimize its inhibitory potency .

Pharmacophore-Based Scaffold Design

Researchers have fused the privileged fragments of 5-phenyl-1H-pyrazole-3-carboxamide into a pharmacophore scaffold for FXIa inhibitors. This approach enhances the compound’s specificity and potency, aiding drug discovery efforts .

In Vitro Coagulation Assays

The lead compound derived from this family, 7za , demonstrated excellent in vitro inhibitory potency against FXIa and coagulation activities. Its binding mode involves direct hydrogen bonds with key residues in the FXIa backbone, ensuring efficient binding .

未来方向

作用机制

Target of Action

The primary target of this compound, also known as Razuprotafib or AKB-9778, is VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase) . VE-PTP is a negative regulator of Tie2 in diseased blood vessels . The Tie2 receptor is crucial for vascular development and the maintenance of endothelial cells .

Mode of Action

Razuprotafib inhibits VE-PTP by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2 . This inhibition allows Razuprotafib to restore Tie2 activation, which enhances endothelial function and stabilizes blood vessels .

Biochemical Pathways

The inhibition of VE-PTP and subsequent activation of Tie2 by Razuprotafib affects the angiopoietin-Tie2 signaling pathway . This pathway plays a vital role in vascular development, inflammation, vascular permeability, and endothelial cell survival .

Pharmacokinetics

It is known that razuprotafib is self-administered by patients through subcutaneous injection . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of Tie2 by Razuprotafib leads to the enhancement of endothelial function and stabilization of blood vessels . This can have therapeutic effects in conditions such as diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 .

Action Environment

It is known that the compound is stable enough to be self-administered by patients through subcutaneous injection

属性

IUPAC Name |

2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKMJMWVPJWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)